molecular formula C14H22N2O3 B13716059 1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8

1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8

Cat. No.: B13716059
M. Wt: 274.38 g/mol
InChI Key: UHWVSEOVJBQKBE-COMRDEPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride (CAS: 1794760-10-3), also known as Kyurinett-d8, Vastarel-d8 F, and Yoshimilon-d8, is a deuterated derivative of trimetazidine dihydrochloride (CAS: 13171-25-0), a well-established antianginal agent . Its molecular formula is C₁₄H₁₆D₈Cl₂N₂O₃, with eight deuterium atoms replacing hydrogen atoms, likely in the piperazine ring or methyl groups, enhancing metabolic stability for analytical or pharmacokinetic studies .

The non-deuterated parent compound, trimetazidine dihydrochloride, is used clinically to treat angina pectoris and ischemic conditions by improving myocardial energy metabolism and reducing oxidative stress . The deuterated variant retains the core structure—a piperazine ring substituted with a 2,3,4-trimethoxybenzyl group—but incorporates deuterium to serve as an internal standard in mass spectrometry or to study isotope effects on drug metabolism .

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

274.38 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3/i6D2,7D2,8D2,9D2

InChI Key

UHWVSEOVJBQKBE-COMRDEPKSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H]

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Pharmacological Research

Trimetazidine-d8 is extensively employed in pharmacological studies to investigate its effects on myocardial metabolism. It functions as a selective inhibitor of long-chain 3-ketoacyl coenzyme A thiolase, thereby promoting glucose utilization over fatty acid metabolism in ischemic conditions. This metabolic shift is crucial for maintaining myocardial function during reduced blood flow situations .

Key Features:

  • Enhances myocardial glucose utilization.
  • Inhibits fatty acid metabolism.
  • Acts as a cytoprotective agent against ischemic damage.

Metabolic Studies

The isotopic labeling of Trimetazidine-d8 allows researchers to trace its metabolic pathways using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This capability is vital for understanding the pharmacokinetics of the drug and its interactions within biological systems .

ApplicationDescription
Mass SpectrometryUsed as a reference standard due to stable isotopic composition.
NMR SpectroscopyFacilitates detailed analysis of metabolic pathways.

Clinical Research

In clinical settings, Trimetazidine-d8 is investigated for its potential therapeutic effects in various heart conditions. Studies have shown that it can reduce myocardial infarction size and improve contractile functions during hypoxia . Its role in modulating signaling pathways related to cardioprotection is also being explored.

Clinical Findings:

  • Reduces myocardial infarction size in animal models.
  • Upregulates miR-21 expression, influencing PI3K signaling pathways.
  • Counteracts apoptotic effects during hypoxia/reperfusion injury .

Case Study 1: Cardioprotective Effects

A study involving C57BL/6J mice demonstrated that administration of Trimetazidine-d8 significantly reduced the size of myocardial infarctions compared to control groups. The cardioprotective mechanisms were linked to the modulation of AMPK and ERK signaling pathways, highlighting the compound's potential in ischemic heart disease management .

Case Study 2: Metabolic Pathway Tracing

Research utilizing Trimetazidine-d8 in H9C2 cardiomyoblast cells showed how the compound shifts energy metabolism from fatty acid oxidation to glucose oxidation under hypoxic conditions. This shift was crucial for maintaining cellular viability and function during ischemic events .

Mechanism of Action

The mechanism of action of 1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride involves inhibiting the metabolism of fatty acids by blocking mitochondrial long-chain 3-ketoacyl thiolase. This shift from fatty acid oxidation to glucose oxidation optimizes cellular energy processes in cells exposed to hypoxia or ischemia, maintaining intracellular ATP levels and ensuring the normal function of ionic pumps and transmembrane sodium-potassium flow .

Comparison with Similar Compounds

Key Compounds and Their Properties

Compound Name Molecular Formula Substituents/Modifications Pharmacological Use/Notes CAS Number Reference
1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride C₁₄H₁₆D₈Cl₂N₂O₃ Deuterated piperazine; 2,3,4-trimethoxybenzyl Analytical standard, metabolic studies 1794760-10-3
Trimetazidine Dihydrochloride (non-deuterated) C₁₄H₂₄Cl₂N₂O₃ 2,3,4-trimethoxybenzyl Anti-ischemic, angina pectoris 13171-25-0
Lomerizine Dihydrochloride C₂₇H₃₂Cl₂F₂N₂O₃ Bis(4-fluorophenyl)methyl; 2,3,4-trimethoxybenzyl Calcium channel blocker, migraine prevention 101477-54-7
1-(3,4-Dichlorophenyl)piperazine Hydrochloride C₁₀H₁₁Cl₂N₂·HCl 3,4-dichlorophenyl Serotonergic receptor research 76835-17-1
Meclizine-d8 Dihydrochloride C₂₅H₂₀D₈Cl₂N₂ Deuterated piperazine; substituted benzyl Antihistamine, deuterated internal standard 5321-65-3
Trimetazidine Impurity E (EP) C₁₄H₂₁N₂O₃ 2,4,5-trimethoxybenzyl (positional isomer) Synthetic impurity, regulatory monitoring 113698-83-2

Key Differences and Implications

(a) Deuterated vs. Non-Deuterated Trimetazidine

  • Deuterium Substitution : The deuterated version (d8) replaces eight hydrogens with deuterium, likely in the piperazine ring or methyl groups. This modification reduces metabolic degradation rates, making it valuable for quantitative bioanalysis (e.g., LC-MS/MS) to track the parent drug’s pharmacokinetics .
  • Therapeutic Use: While non-deuterated trimetazidine is used clinically, the deuterated form is primarily an analytical tool. Studies on rabbits demonstrate that the parent compound induces coronary vasodilation without affecting blood pressure, a mechanism preserved in the deuterated form .

(b) Positional Isomers and Substituent Effects

  • Trimethoxy Position : Trimetazidine’s 2,3,4-trimethoxybenzyl group is critical for binding to mitochondrial enzymes. Impurity E (2,4,5-trimethoxy substitution) shows reduced efficacy due to altered spatial arrangement .
  • Halogenated Analogues : Compounds like 1-(3,4-dichlorophenyl)piperazine lack the trimethoxy group but exhibit affinity for serotonin receptors, highlighting the importance of substituent polarity in target selectivity .

(c) Calcium Channel Blockers vs. Anti-Ischemics

  • Lomerizine shares the 2,3,4-trimethoxybenzyl group with trimetazidine but includes bis(4-fluorophenyl)methyl, shifting its activity toward calcium channel blockade for migraine prophylaxis .

Analytical and Regulatory Considerations

  • Deuterated Standards : Kyurinett-d8 and Meclizine-d8 are used in pharmaceutical quality control to ensure accurate quantification of parent drugs and metabolites .
  • Impurity Profiling : Regulatory guidelines (e.g., EP) mandate monitoring of trimetazidine impurities (e.g., Impurity E, G, H) to ensure synthetic purity and batch consistency .

Biological Activity

The compound 1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride , also known as 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride , and by its trade names Kyurinett-d8 , Vastarel-d8 F , and Yoshimilon-d8 , is a deuterated derivative of trimetazidine. This compound has garnered attention for its potential biological activities, particularly in the context of cardioprotection and metabolic modulation. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C₁₄H₂₄Cl₂N₂O₃
  • Molecular Weight : 339.258 g/mol
  • CAS Number : 13171-25-0

Structural Representation

The structural representation of the compound can be summarized as follows:

Trimetazidine d8 Dihydrochloride C14H24Cl2N2O3\text{Trimetazidine d8 Dihydrochloride }\quad \text{C}_{14}\text{H}_{24}\text{Cl}_2\text{N}_2\text{O}_3

Cardioprotective Effects

Trimetazidine dihydrochloride has been extensively studied for its cardioprotective properties. It functions primarily by shifting myocardial metabolism from fatty acid oxidation to glucose oxidation, which is more efficient under ischemic conditions. This metabolic switch is crucial for improving cardiac efficiency and reducing ischemic damage.

  • Inhibition of Fatty Acid Oxidation : Trimetazidine inhibits long-chain 3-ketoacyl thiolase, leading to decreased fatty acid metabolism and enhanced glucose utilization .
  • Activation of AMPK Pathway : The compound activates AMP-activated protein kinase (AMPK), which plays a significant role in cellular energy homeostasis and has protective effects against ischemic injury .
  • Reduction of Oxidative Stress : Trimetazidine exhibits antioxidant properties that help mitigate oxidative stress during ischemia-reperfusion injury .

In Vitro Studies

In vitro studies using H9C2 cardiomyocytes have shown that treatment with trimetazidine leads to improved cell viability under hypoxic conditions. The following table summarizes key findings from these studies:

Study TypeTreatmentFindings
In Vitro10 μM TrimetazidineIncreased cell viability and reduced apoptosis under hypoxia .
In VitroControl vs TreatmentSignificant reduction in lactate dehydrogenase (LDH) release indicating cytoprotection .

In Vivo Studies

In vivo studies on animal models have demonstrated that trimetazidine administration significantly reduces myocardial infarct size during ischemic events. Notable findings include:

  • Administration of trimetazidine in WT C57BL/6J mice resulted in a marked decrease in myocardial infarction size compared to controls .
  • Activation of both AMPK and ERK signaling pathways was observed, contributing to the cardioprotective effects during ischemia .

Case Studies

A review of clinical applications highlights the efficacy of trimetazidine in managing ischemic heart disease and angina:

  • Clinical Trials : Various clinical trials have reported improvements in exercise tolerance and symptoms in patients with stable angina treated with trimetazidine .
  • Patient Outcomes : A case study involving patients with chronic stable angina showed significant reductions in anginal episodes and improved quality of life metrics following trimetazidine therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.